

PXS-5153A streptozotocin high fat diet NAFLD model

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Compound Focus: PXS-5153A

Cat. No.: S540662

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Introduction to PXS-5153A and NAFLD Model

PXS-5153A is a novel, fast-acting, dual inhibitor of the enzymatic activities of lysyl oxidase-like 2 and 3 (LOXL2 and LOXL3) [1]. These enzymes are key players in fibrosis by initiating the crosslinking of collagen, which leads to tissue stiffening and disrupted organ function [1]. Inhibition of LOXL2/3 represents an innovative therapeutic approach for treating fibrosis [1].

The **streptozotocin/high-fat diet (STZ/HFD) model** is a recognized method for inducing NAFLD and associated liver fibrosis in rodents, mimicking human disease progression involving metabolic dysfunction [1].

Experimental Findings of PXS-5153A in the STZ/HFD Model

The application of **PXS-5153A** in this model demonstrated significant therapeutic potential. The table below summarizes the key quantitative findings [1].

Parameter Assessed	Effect of PXS-5153A (High Dose, 10 mg/kg, Once Daily)
Disease Severity	Reduced

Parameter Assessed	Effect of PXS-5153A (High Dose, 10 mg/kg, Once Daily)
Liver Function	Improved
Hepatic Collagen Content	Diminished
Collagen Crosslinks	Diminished

Detailed Experimental Protocol

For researchers wishing to replicate or build upon this study, here is a detailed methodology.

Animal Model Induction

- Animals:** Use a suitable rodent strain (e.g., mice or rats).
- Model Induction:** Administer a combination of **streptozotocin (STZ)** to induce pancreatic beta-cell damage and insulin deficiency, followed by feeding with a **high-fat diet (HFD)** for an extended period (e.g., 6-12 weeks) to promote NAFLD development and progression to non-alcoholic steatohepatitis (NASH) with fibrosis [1].

Dosing Regimen

- Compound:** **PXS-5153A**.
- Administration Route:** Oral gavage.
- Dosages:** 3 mg/kg (low dose) and 10 mg/kg (high dose).
- Dosing Frequency:** Once daily.
- Treatment Initiation:** Begin after the disease model is established (e.g., after 3 weeks of HFD feeding) and continue throughout the remainder of the study [1].

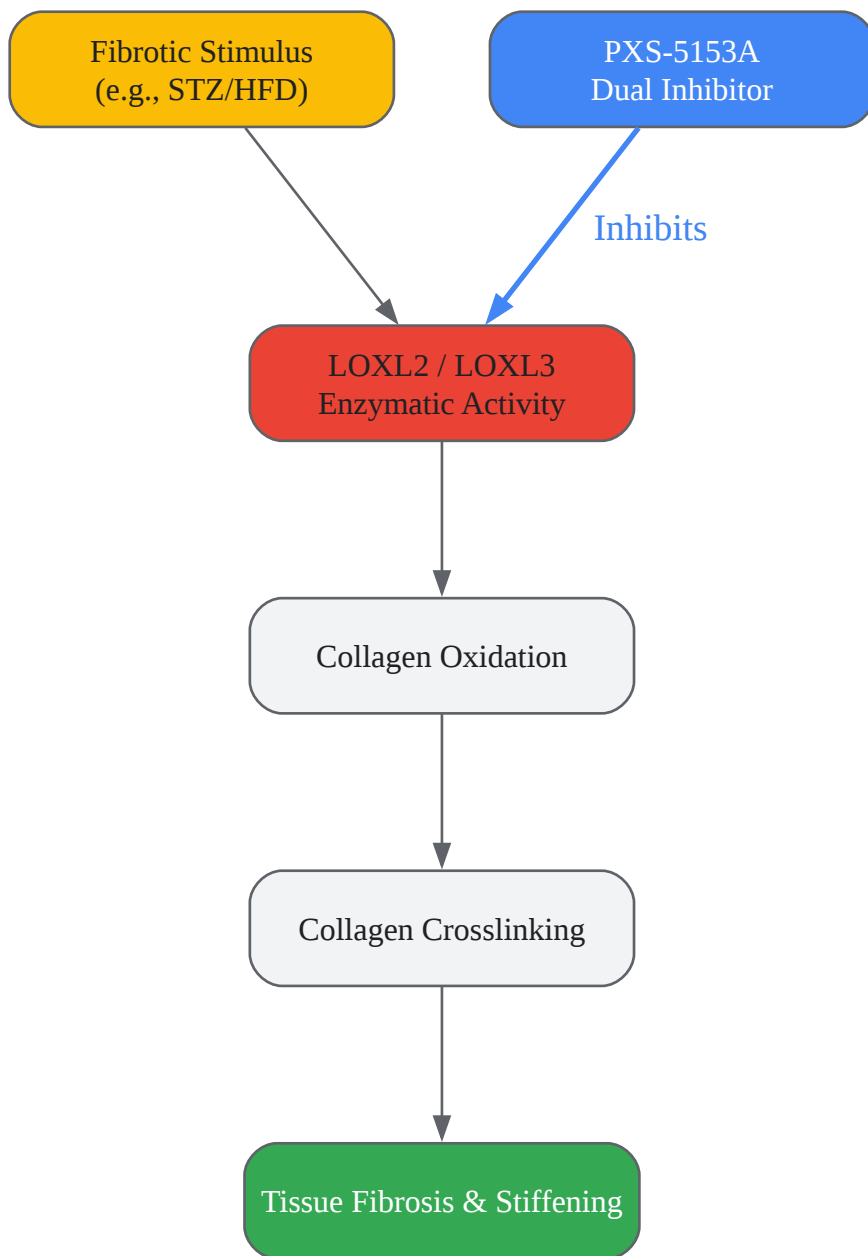
Sample Collection and Analysis

- Plasma/Serum Analysis:** Assess liver enzyme levels, including **Alanine Aminotransferase (ALT)** and **Aspartate Aminotransferase (AST)**, as markers of liver injury and function [1].
- Liver Tissue Analysis:**

- **Histopathology:** Fix one lobe of the liver in formalin, stain with **Sirius Red** to visualize collagen deposition, and quantify the percentage coverage area [1].
- **Biochemical Analysis:** Snap-freeze the remaining liver tissue for:
 - **Hydroxyproline and Crosslink Analysis:** Use acid hydrolysis followed by UHPLC-ESI-MS/MS to quantitatively measure total collagen content and specific collagen crosslinks (e.g., DHLNL, PYD) [1].
 - **Protein Quantification:** Use a commercial kit to determine total protein content [1].

Mechanism of Action and Workflow

The following diagram illustrates the mechanistic role of LOXL2/3 in fibrosis and the point of inhibition by **PXS-5153A**.



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The experimental workflow for evaluating **PXS-5153A** in the STZ/HFD model is outlined below.



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Application Notes for Researchers

- **Therapeutic Window:** The study tested 3 mg/kg and 10 mg/kg doses; the high dose showed clearer efficacy, suggesting this as a potential minimum effective dose for initial follow-up studies [1].
- **Model Relevance:** The STZ/HFD model is particularly useful for studying the intersection of metabolic dysfunction (like type 2 diabetes) and liver fibrosis, making findings highly translatable [1] [2].
- **Key Outcome Measures:** Sirius Red staining and hydroxyproline/crosslink analysis are critical for directly quantifying the anti-fibrotic effect of the compound, beyond standard liver function tests [1].

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References

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